6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide
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Overview
Description
6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C6H3BrClFNO2S. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonamide group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide typically involves the sulfonation of 6-Bromo-3-chloro-2-fluorobenzene. This can be achieved by reacting the starting material with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides, thiols, or ethers.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The halogen atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-chloro-2-fluorobenzene: Lacks the sulfonamide group, making it less versatile in biological applications.
3-Chloro-2-fluorobenzene-1-sulfonamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-fluorobenzene-1-sulfonamide: Lacks the chlorine atom, which may influence its chemical properties.
Uniqueness
6-Bromo-3-chloro-2-fluorobenzene-1-sulfonamide is unique due to the presence of all three halogen atoms and the sulfonamide group
Properties
Molecular Formula |
C6H4BrClFNO2S |
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Molecular Weight |
288.52 g/mol |
IUPAC Name |
6-bromo-3-chloro-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-3-1-2-4(8)5(9)6(3)13(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
OBBMSJCQHQMLGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)S(=O)(=O)N)Br |
Origin of Product |
United States |
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